Cas no 2227838-24-4 ((3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid)

(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- (3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid
- EN300-1976103
- 2227838-24-4
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- インチ: 1S/C9H7ClF2O3/c10-4-1-2-5(11)8(9(4)12)6(13)3-7(14)15/h1-2,6,13H,3H2,(H,14,15)/t6-/m0/s1
- InChIKey: CFBJTFOGLNUGGF-LURJTMIESA-N
- ほほえんだ: ClC1=CC=C(C(=C1F)[C@H](CC(=O)O)O)F
計算された属性
- せいみつぶんしりょう: 236.0051781g/mol
- どういたいしつりょう: 236.0051781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976103-0.1g |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |
2227838-24-4 | 0.1g |
$1459.0 | 2023-09-16 | ||
Enamine | EN300-1976103-10.0g |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |
2227838-24-4 | 10g |
$7128.0 | 2023-05-31 | ||
Enamine | EN300-1976103-1.0g |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |
2227838-24-4 | 1g |
$1658.0 | 2023-05-31 | ||
Enamine | EN300-1976103-10g |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |
2227838-24-4 | 10g |
$7128.0 | 2023-09-16 | ||
Enamine | EN300-1976103-0.05g |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |
2227838-24-4 | 0.05g |
$1393.0 | 2023-09-16 | ||
Enamine | EN300-1976103-2.5g |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |
2227838-24-4 | 2.5g |
$3249.0 | 2023-09-16 | ||
Enamine | EN300-1976103-0.5g |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |
2227838-24-4 | 0.5g |
$1591.0 | 2023-09-16 | ||
Enamine | EN300-1976103-5.0g |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |
2227838-24-4 | 5g |
$4806.0 | 2023-05-31 | ||
Enamine | EN300-1976103-1g |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |
2227838-24-4 | 1g |
$1658.0 | 2023-09-16 | ||
Enamine | EN300-1976103-5g |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid |
2227838-24-4 | 5g |
$4806.0 | 2023-09-16 |
(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid 関連文献
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(3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acidに関する追加情報
Compound CAS No. 2227838-24-4: (3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic Acid
The compound (3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid (CAS No. 2227838-24-4) is a highly specialized organic molecule with significant potential in various fields, particularly in pharmaceutical and biochemical research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse applications and properties.
Structural Analysis and Synthesis: The molecule consists of a chiral center at the third carbon of the propanoic acid backbone. The substituents include a hydroxyl group (-OH) and a substituted phenyl ring with chlorine and fluorine atoms at specific positions. The stereochemistry at the chiral center is defined as (S), which plays a critical role in determining the compound's biological activity and chemical reactivity. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity, making it more accessible for research and development purposes.
Biological Activity and Applications: (3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid has been extensively studied for its potential in drug discovery. Its unique structure allows it to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases, making it a promising lead for anti-cancer therapies. Additionally, its ability to modulate ion channels suggests potential applications in treating neurological disorders such as epilepsy and chronic pain.
Chemical Properties and Stability: The compound's stability under various conditions is a critical factor for its practical applications. Recent research has focused on understanding its degradation pathways under different pH levels and temperatures. Results indicate that the compound is relatively stable under neutral conditions but undergoes hydrolysis in acidic or basic environments. This information is crucial for optimizing storage conditions and formulation strategies in pharmaceutical development.
Synthetic Pathways and Optimization: The synthesis of (3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid involves multiple steps, including Friedel-Crafts acylation, oxidation, and stereoselective reductions. Researchers have recently developed more efficient routes using catalytic asymmetric hydrogenation, which significantly improves yield and enantioselectivity. These advancements have reduced production costs and enhanced the scalability of the synthesis process.
Toxicological Studies: Understanding the safety profile of this compound is essential for its therapeutic applications. Preclinical studies have been conducted to assess its acute and chronic toxicity in animal models. Results suggest that the compound has a favorable safety profile with no significant adverse effects at therapeutic doses. However, further long-term studies are required to fully characterize its toxicity potential.
Future Directions: The continued exploration of (3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid holds great promise for advancing drug discovery and development. Ongoing research aims to uncover new biological targets and mechanisms of action for this compound. Additionally, efforts are being made to improve its pharmacokinetic properties through structural modifications and formulation innovations.
In conclusion, (3S)-3-(3-chloro-2,6-difluorophenyl)-3-hydroxypropanoic acid (CAS No. 2227838-24-4) is a versatile compound with significant potential in pharmaceutical research. Its unique structure, combined with recent advancements in synthesis and biological studies, positions it as a valuable tool for developing novel therapeutic agents.
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